molecular formula C11H12N2O3 B1351417 2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid CAS No. 313955-38-3

2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid

Cat. No.: B1351417
CAS No.: 313955-38-3
M. Wt: 220.22 g/mol
InChI Key: DRRLWQSRZYWEAF-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative, followed by the introduction of the hydroxypropyl group through alkylation reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxypropyl and carboxylic acid groups can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

  • 2-(3-Hydroxy-propyl)-1H-benzoimidazole-4-carboxylic acid
  • 2-(2-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid
  • 2-(3-Hydroxy-propyl)-1H-benzoimidazole-6-carboxylic acid

Comparison: Compared to similar compounds, 2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid is unique due to the specific positioning of the hydroxypropyl and carboxylic acid groups. This positioning can influence its chemical reactivity, biological activity, and potential applications. For example, the presence of the hydroxypropyl group at the 3-position may enhance its solubility and interaction with biological targets compared to other derivatives.

Properties

IUPAC Name

2-(3-hydroxypropyl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-5-1-2-10-12-8-4-3-7(11(15)16)6-9(8)13-10/h3-4,6,14H,1-2,5H2,(H,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRLWQSRZYWEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=N2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389315
Record name 2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313955-38-3
Record name 2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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